

5-Fluoro-4-mercapto-2-hydroxypyrimidine vs. 5-Fluorouracil structural differences

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Compound of Interest

Compound Name: 5-Fluoro-4-mercapto-2-hydroxypyrimidine

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Technical Guide: 5-Fluoro-4-mercapto-2-hydroxypyrimidine vs. 5-Fluorouracil

Content Type: Structural & Pharmacological Analysis Target Audience: Medicinal Chemists, Oncologists, and Structural Biologists

Executive Summary

This guide delineates the critical physicochemical and biological divergences between 5-Fluorouracil (5-FU), a cornerstone antimetabolite in oncology, and its 4-thio analog, **5-Fluoro-4-mercapto-2-hydroxypyrimidine** (5-F-4-TU).

While 5-FU relies on the electronegativity of fluorine and the hydrogen-bonding capacity of the C4-carbonyl to mimic uracil, the substitution of oxygen with sulfur at the C4 position in 5-F-4-TU fundamentally alters the molecule's electronic landscape. This single atom change shifts the tautomeric equilibrium, enhances lipophilicity, modifies hydrogen bond acceptor capabilities,

and drastically changes the interaction mechanism with the target enzyme, Thymidylate Synthase (TS).

Structural & Physicochemical Analysis[1][2]

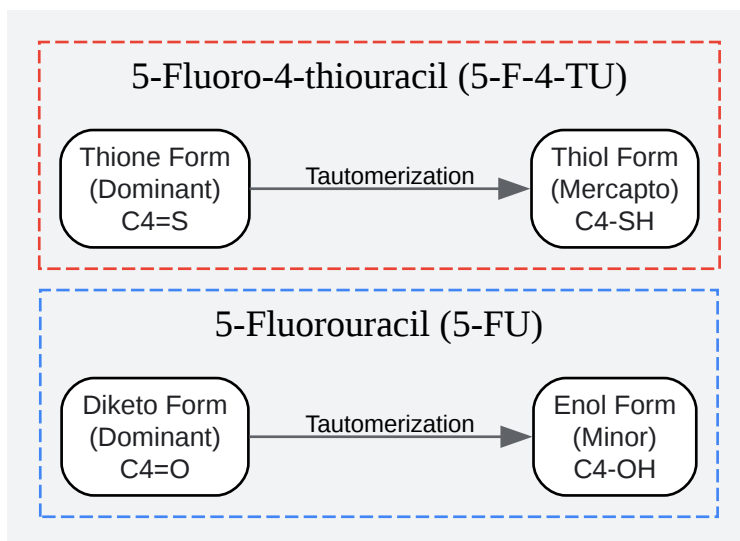
The core difference lies in the C4 position. 5-FU possesses a carbonyl oxygen (hard base), whereas 5-F-4-TU possesses a sulfur atom (soft base). This substitution dictates the tautomeric preference and pKa values.

Molecular Comparison Table

Feature	5-Fluorouracil (5-FU)	5-Fluoro-4-mercapto-2-hydroxypyrimidine (5-F-4-TU)
IUPAC Name	5-Fluoro-1H,3H-pyrimidine-2,4-dione	5-Fluoro-4-thioxo-3,4-dihydropyrimidin-2(1H)-one
C4 Substituent	Oxygen (=O)	Sulfur (=S) or Thiol (-SH)
Dominant Tautomer	Lactam (2,4-diketo)	Thione (4-thione-2-keto)
Van der Waals Radius (C4)	1.52 Å (Oxygen)	1.80 Å (Sulfur)
H-Bond Capability	Strong Acceptor (C=O)	Weak Acceptor (C=S)
Acidity (N3-H pKa)	~8.0	~6.5 (More acidic due to S polarizability)
Lipophilicity (LogP)	-0.89 (Hydrophilic)	~ -0.4 to 0.0 (More Lipophilic)
UV Max Absorbance	~265 nm	~330-340 nm (Red-shifted)

Tautomeric Equilibrium

In aqueous solution, 5-FU exists predominantly in the diketo form. For 5-F-4-TU, the thione form is energetically favored over the mercapto (thiol) form, although the name "mercapto" implies the thiol tautomer. The sulfur atom is less electronegative than oxygen, making the N3 proton more acidic and the thione group a softer nucleophile.



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Figure 1: Tautomeric equilibria. The thione form is the relevant biological substrate for 5-F-4-TU.

Pharmacology & Mechanism of Action[3][4][5]

Both compounds act as pyrimidine antagonists, but their interactions with the primary target, Thymidylate Synthase (TS), and their metabolic fates differ significantly.

Thymidylate Synthase (TS) Inhibition[6][7][8][9][10]

- 5-FU Mechanism: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[1] FdUMP acts as a pseudosubstrate, forming a covalent ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF). The fluorine atom at C5 prevents the abstraction of the proton required to complete the methylation, trapping the enzyme in a slowly reversible covalent complex.[2]
- 5-F-4-TU Mechanism: The 4-thio analog (converted to 5-fluoro-4-thio-dUMP) binds to TS. However, the sulfur atom can form a disulfide bridge or a stable thioether linkage with the active site cysteine (Cys-198 in *E. coli*, Cys-195 in human) more readily than the oxygen analog. Furthermore, 4-thiouracil derivatives are photoactivatable, meaning 5-F-4-TU can be used to crosslink TS irreversibly upon UV irradiation, a property not shared by 5-FU.

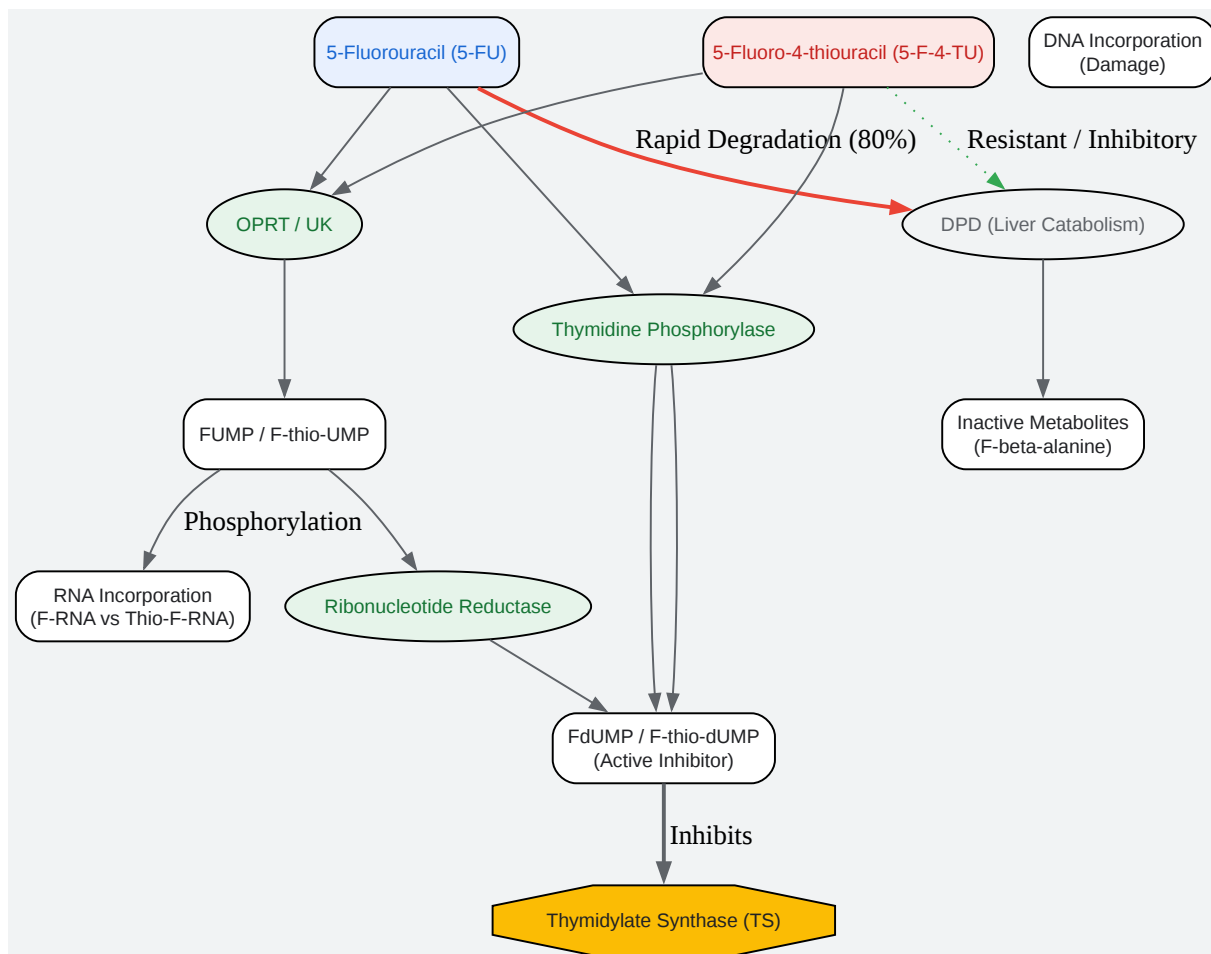
Metabolic Activation & Degradation (DPD Resistance)

A major limitation of 5-FU is its rapid catabolism by Dihydropyrimidine Dehydrogenase (DPD) in the liver, which degrades >80% of the administered dose into inactive metabolites (dihydrofluorouracil) and neurotoxic byproducts (fluoro-beta-alanine).

- 5-FU: High affinity substrate for DPD. Rapid clearance (min).
- 5-F-4-TU: The replacement of the C4 oxygen with sulfur makes the ring resistant to reduction by DPD. Thio-bases are often poor substrates for DPD. Consequently, 5-F-4-TU exhibits increased metabolic stability, potentially maintaining therapeutic concentrations longer than 5-FU.

Incorporation into Nucleic Acids[10]

- RNA: 5-FU is incorporated into RNA (as FUTP), disrupting ribosomal processing and tRNA function. 5-F-4-TU is also incorporated into RNA.[3][4] Uniquely, 4-thiouridine residues in RNA are used for crosslinking studies (CLIP-seq methods) because they can form covalent bonds with interacting proteins upon UV exposure (365 nm).
- DNA: Both are converted to deoxynucleotides (FdUTP vs 5-F-4-thio-dUTP) and incorporated into DNA, leading to strand breaks and apoptosis.



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Figure 2: Comparative metabolic pathways. Note the DPD resistance pathway for the thio-analog.

Experimental Protocols

Synthesis of 5-Fluoro-4-thiouracil

Rationale: 5-F-4-TU is typically synthesized from 5-FU or its protected derivatives using a thiation reagent.

- Starting Material: 5-Fluorouracil or 2,4-dichloro-5-fluoropyrimidine.
- Thiation: React 5-FU with Phosphorus Pentasulfide () or Lawesson's Reagent in anhydrous pyridine or dioxane.
 - Conditions: Reflux at 100°C for 2-4 hours.
 - Selectivity: The C4 carbonyl is more reactive than C2, favoring 4-thiation.
- Purification: Quench with water, extract with ethyl acetate. Recrystallize from ethanol/water.
- Validation:
 - UV-Vis: Check for shift from 265 nm (5-FU) to ~335 nm (Thio).
 - NMR:
NMR will show a significant downfield shift for the C4 carbon (C=S vs C=O).

Enzymatic Assay: TS Inhibition Comparison

Rationale: To quantify the difference in inhibition constants (

) between FdUMP and 5-Fluoro-4-thio-dUMP.

- Enzyme Prep: Recombinant human Thymidylate Synthase.
- Substrate: dUMP (variable conc) and -methylene-THF (saturating).
- Inhibitor: Add FdUMP or 5-Fluoro-4-thio-dUMP (0.1 - 100 nM).
- Detection: Spectrophotometric measurement of DHF production at 340 nm.

- Analysis: Plot Lineweaver-Burk graphs.
 - Expectation: FdUMP shows competitive/slow-tight binding. Thio-analog may show mixed or irreversible kinetics due to potential disulfide formation.

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